

Benz(j)aceanthrylene: A Technical Guide to a Potent Polycyclic Aromatic Hydrocarbon

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Compound of Interest

Compound Name: *Benz(j)aceanthrylene*

Cat. No.: *B1222035*

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Abstract

Benz(j)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring structure. Formed through incomplete combustion of organic materials, it is an environmental contaminant of significant toxicological concern. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and metabolic activation of **Benz(j)aceanthrylene**. It has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1] Its potent mutagenic and carcinogenic effects are attributed to its metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical biological pathways associated with **Benz(j)aceanthrylene**'s mechanism of action.

Physicochemical Properties

Benz(j)aceanthrylene is a solid, typically appearing as orange plates when crystallized from hexane.[2] Like other high molecular weight PAHs, it is poorly soluble in water but soluble in organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Benz(j)aceanthrylene**

Property	Value	Source
IUPAC Name	benzo[j]aceanthrylene	[1]
Synonyms	Benz[4][5]aceanthrylene, Cholanthrylene, Naphth[2,1-d]acenaphthylene, Cyclopenta[ij]tetraphene	[3]
CAS Number	202-33-5	[1]
Molecular Formula	C ₂₀ H ₁₂	[1][3]
Molecular Weight	252.31 g/mol	[6]
Melting Point	170-171 °C	[1][2]
Boiling Point (estimated)	766.84 K (493.69 °C)	[6]
Water Solubility (log ₁₀ WS)	-7.74 mol/L	[6]
Octanol/Water Partition Coefficient (logP)	5.63	[6]
Appearance	Orange plates from hexane	[2]

Toxicological Profile

Benz(j)aceanthrylene is a potent mutagen and carcinogen. Its toxicity is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophilic species.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **Benz(j)aceanthrylene** in Group 2B: Possibly carcinogenic to humans.[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals and supporting mechanistic data.[1]

Mutagenicity

Benz(j)aceanthrylene is a frameshift mutagen that requires metabolic activation to exert its mutagenic effects.[2] It has shown mutagenic activity in the Salmonella typhimurium (Ames) test, with a spectrum of activity similar to the well-characterized PAH, benzo[a]pyrene.[2]

Genotoxicity and DNA Damage Response

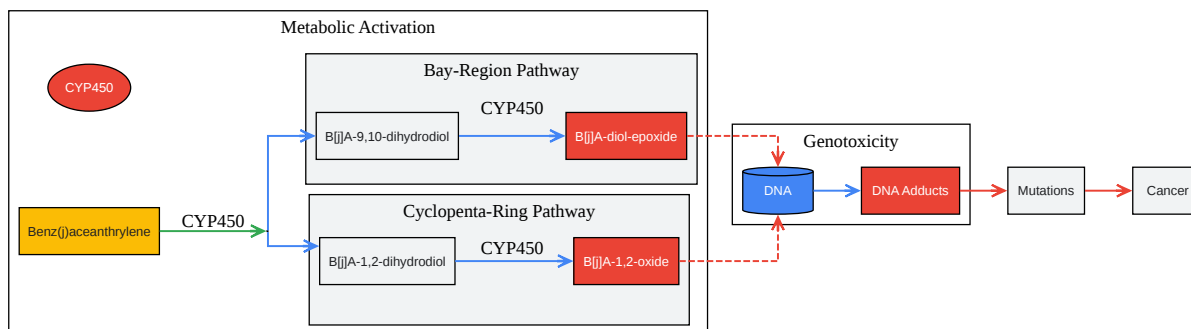
Exposure to **Benz(j)aceanthrylene** leads to a significant DNA damage response in human cells. Studies have shown that it is more potent than benzo[a]pyrene in inducing DNA damage. [7] Key proteins in the DNA damage signaling cascade are activated upon exposure, including:

- γ H2AX: A marker of DNA double-strand breaks.
- pChk1: A checkpoint kinase involved in cell cycle arrest in response to DNA damage.
- p53 and pp53: The tumor suppressor protein p53 and its phosphorylated, active form.
- p21: A cyclin-dependent kinase inhibitor and a downstream target of p53, involved in cell cycle arrest.

The induction of these proteins indicates the activation of cellular mechanisms to repair DNA damage and halt cell proliferation to prevent the propagation of mutations.[7]

Metabolic Activation and Mechanism of Genotoxicity

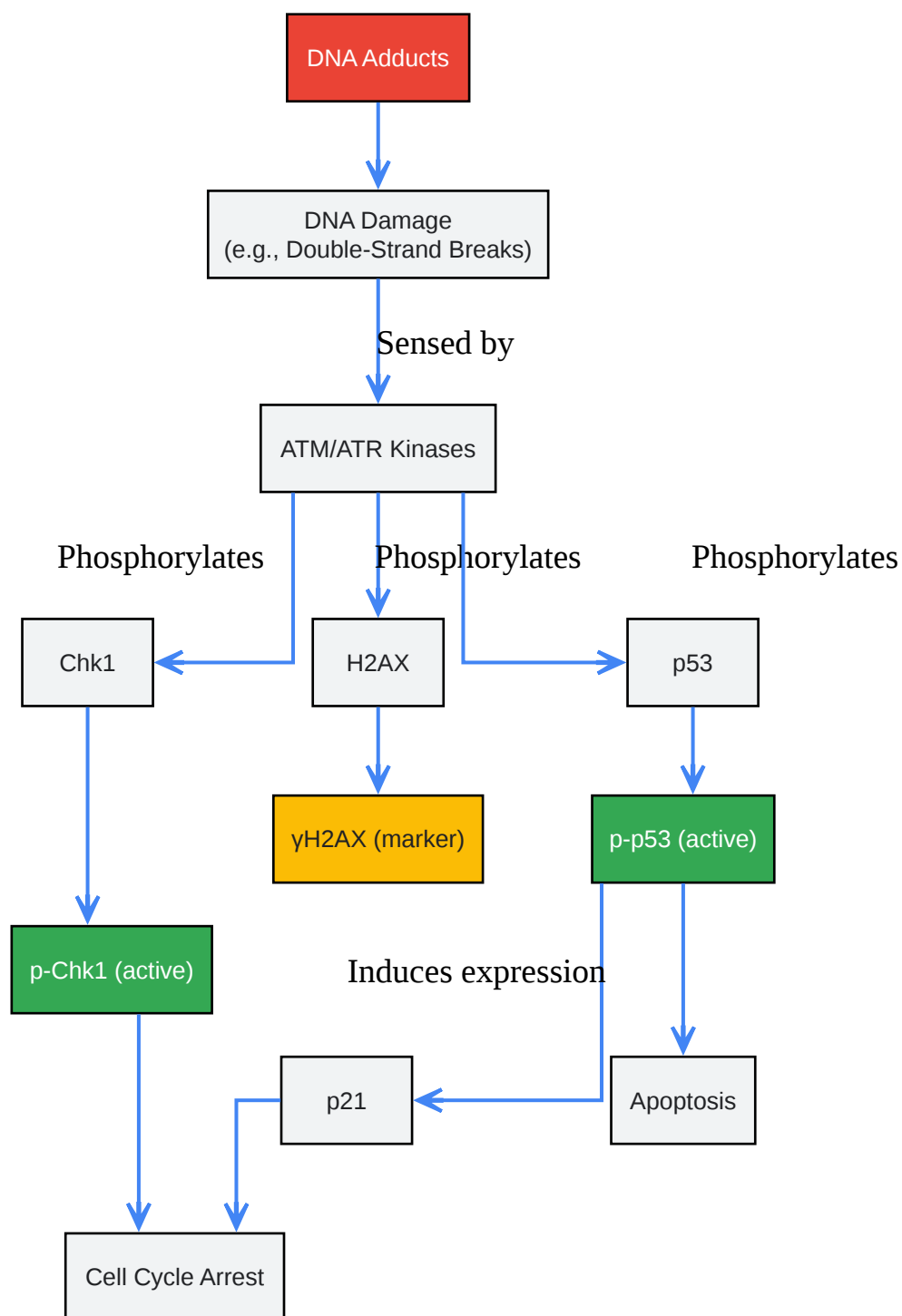
The genotoxicity of **Benz(j)aceanthrylene** is a direct consequence of its metabolic activation by cytochrome P450 (CYP) enzymes. This process generates highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. **Benz(j)aceanthrylene** is metabolically activated through two primary pathways: the bay-region diol-epoxide pathway and the cyclopenta-ring oxide pathway.



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Metabolic activation pathways of **Benz(j)aceanthrylene** leading to genotoxicity.

The aryl hydrocarbon receptor (AhR) is a key mediator in the toxicity of many PAHs. Upon binding, AhR translocates to the nucleus and induces the expression of genes encoding for metabolic enzymes like CYP1A1, which are involved in the activation of PAHs.



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Simplified DNA damage response pathway activated by **Benz(j)aceanthrylene** adducts.

Experimental Protocols

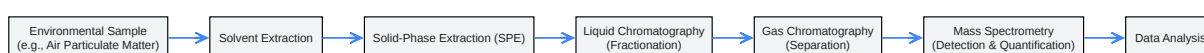
Synthesis of Benz(j)aceanthrylene

A definitive, detailed protocol for the laboratory synthesis of **Benz(j)aceanthrylene** is not readily available in public literature. However, general synthetic strategies for complex PAHs often involve multi-step processes. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to build the carbon skeleton, followed by intramolecular cyclization reactions like ring-closing metathesis or photocyclodehydrogenation to form the final fused ring system. These syntheses require expertise in organic chemistry and specialized equipment.

Detection and Quantification: LC-GC/MS

The analysis of **Benz(j)aceanthrylene** in environmental samples, such as air particulate matter, is typically performed using a combination of liquid chromatography (LC) and gas chromatography-mass spectrometry (GC/MS).^[7]

- **Sample Preparation:** Particulate matter is collected on filters. The organic fraction containing PAHs is extracted using a suitable solvent (e.g., hexane, acetone, toluene). The extract is then concentrated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
- **LC-GC Coupling:** An LC system is used for initial separation and fractionation of the complex sample mixture. A specific fraction containing **Benz(j)aceanthrylene** is then transferred to the GC system.
- **GC Separation:** A capillary column (e.g., a non-polar or semi-polar phase) is used to separate the individual PAHs based on their volatility and interaction with the stationary phase. A temperature gradient is programmed to elute the compounds.
- **MS Detection:** A mass spectrometer is used for the detection and quantification of the separated compounds. The instrument is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of **Benz(j)aceanthrylene**.



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General workflow for the analysis of **Benz(j)aceanthrylene** by LC-GC/MS.

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8]

- **Bacterial Strains:** Histidine-requiring (his-) mutant strains of *Salmonella typhimurium* (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.
- **Metabolic Activation:** Since **Benz(j)aceanthrylene** requires metabolic activation, the test is performed in the presence of a rat liver S9 fraction, which contains CYP enzymes.
- **Procedure:**
 - The bacterial strain is incubated with varying concentrations of **Benz(j)aceanthrylene** and the S9 mixture.
 - The mixture is plated on a minimal glucose agar plate lacking histidine.
 - The plates are incubated for 48-72 hours at 37°C.
- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (containing only the solvent). A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Conclusion

Benz(j)aceanthrylene is a genotoxic polycyclic aromatic hydrocarbon with established mutagenic and carcinogenic properties. Its mode of action involves metabolic activation to reactive species that form DNA adducts, triggering a DNA damage response. Due to its presence in the environment and its potent toxicity, **Benz(j)aceanthrylene** represents a significant health risk. Further research into its specific biological interactions and the development of sensitive detection methods are crucial for risk assessment and mitigation.

strategies. This guide provides a foundational understanding of this compound for professionals in toxicology, environmental science, and drug development.

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References

- 1. Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
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